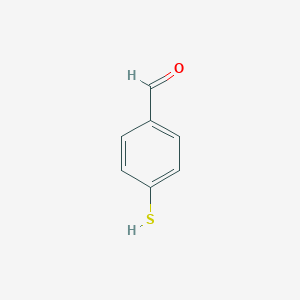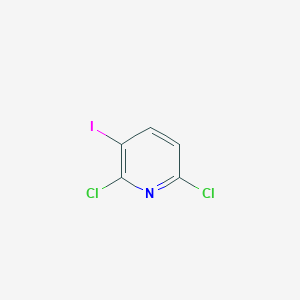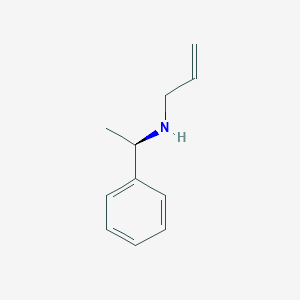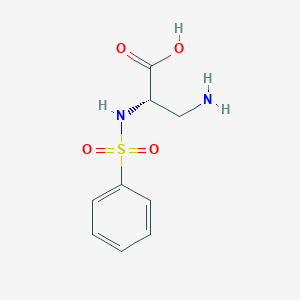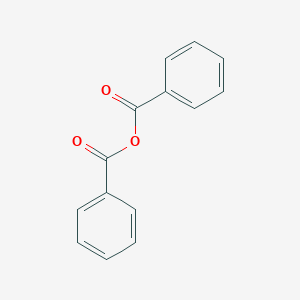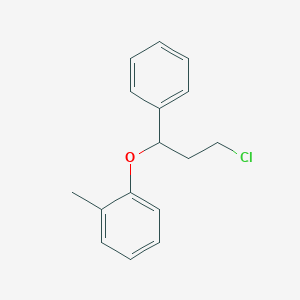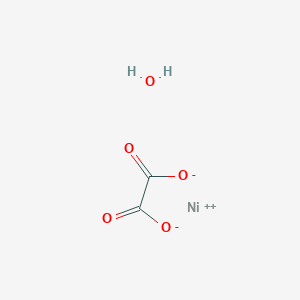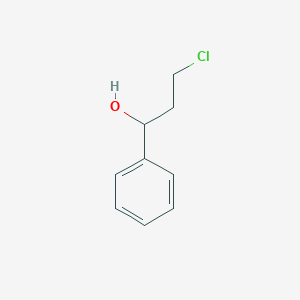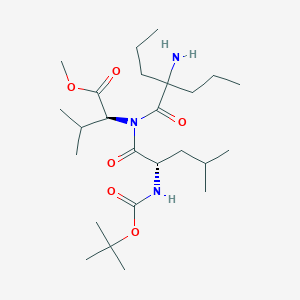
t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester, also known as Z-LDPGV-Me, is a chemical compound that is widely used in scientific research. This compound is a member of the class of compounds known as peptide esters, which are widely used in the synthesis of peptides and proteins.
Mechanism Of Action
The mechanism of action of t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester is not fully understood. However, it is known to inhibit the activity of certain enzymes such as proteases, which are involved in the breakdown of proteins. This compound is also known to interact with cell membranes and alter their properties, which can affect the function of cells.
Biochemical And Physiological Effects
T-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the accumulation of proteins in cells. This compound is also known to affect the properties of cell membranes, which can affect the function of cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester is its ability to synthesize peptides and proteins with high purity and yield. This compound is also relatively easy to use and can be synthesized using standard laboratory techniques. However, one of the limitations of this compound is its cost, which can be relatively high compared to other peptide synthesis reagents.
Future Directions
There are a number of future directions for the use of t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester in scientific research. One area of interest is the development of new drugs and therapies based on the properties of this compound. Another area of interest is the use of this compound in the study of protein structure and function. Finally, there is also interest in the use of this compound in the development of new techniques for peptide and protein synthesis.
Synthesis Methods
The synthesis of t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester involves the reaction of Z-Leu-OPr(OH)2, Z-Gly-OPr(OH)2, and Z-Val-OMe with t-Butyloxycarbonyl-L-Pro-OH in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester.
Scientific Research Applications
T-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester is widely used in scientific research as a tool for studying the structure and function of proteins. It is used to synthesize peptides and proteins, which are then used to study the biochemical and physiological properties of these molecules. This compound is also used in the development of new drugs and therapies for the treatment of various diseases.
properties
CAS RN |
154331-04-1 |
|---|---|
Product Name |
t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester |
Molecular Formula |
C25H47N3O6 |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-amino-2-propylpentanoyl)-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H47N3O6/c1-11-13-25(26,14-12-2)22(31)28(19(17(5)6)21(30)33-10)20(29)18(15-16(3)4)27-23(32)34-24(7,8)9/h16-19H,11-15,26H2,1-10H3,(H,27,32)/t18-,19-/m0/s1 |
InChI Key |
SEUNDRKESYTGFG-OALUTQOASA-N |
Isomeric SMILES |
CCCC(CCC)(C(=O)N([C@@H](C(C)C)C(=O)OC)C(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C)N |
SMILES |
CCCC(CCC)(C(=O)N(C(C(C)C)C(=O)OC)C(=O)C(CC(C)C)NC(=O)OC(C)(C)C)N |
Canonical SMILES |
CCCC(CCC)(C(=O)N(C(C(C)C)C(=O)OC)C(=O)C(CC(C)C)NC(=O)OC(C)(C)C)N |
synonyms |
Boc-Leu-Dpg-Val-OMe t-butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
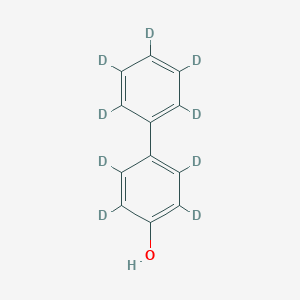
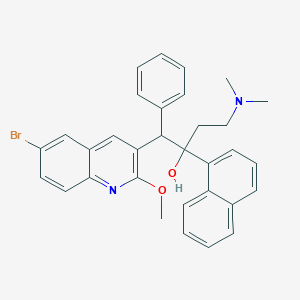
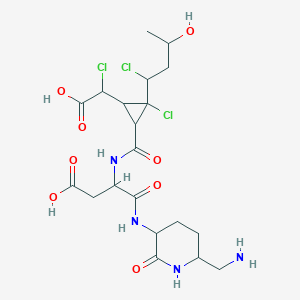
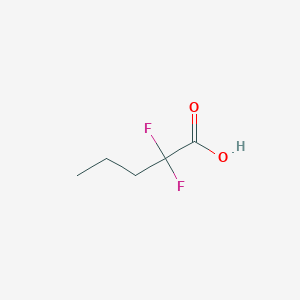
![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)
